molecular formula C18H10O3 B158551 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride CAS No. 1625-83-8

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride

Cat. No. B158551
CAS RN: 1625-83-8
M. Wt: 274.3 g/mol
InChI Key: QJHKAOSKFASRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride (DEAD) is a chemical compound that is widely used in scientific research. It is a polycyclic aromatic hydrocarbon with two anhydride groups, which makes it a versatile reagent for organic synthesis. DEAD has been extensively studied for its unique properties and applications in various fields of research.

Mechanism Of Action

The mechanism of action of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is based on its ability to act as a dehydrating agent. The anhydride groups in 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride react with nucleophiles, such as alcohols and amines, to form cyclic anhydrides and lactones. The reaction proceeds through an intermediate species that involves the formation of a tetrahedral intermediate.

Biochemical And Physiological Effects

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride has no known biochemical or physiological effects. It is a synthetic compound that is used exclusively in laboratory experiments. There is no evidence to suggest that it has any toxic or harmful effects on living organisms.

Advantages And Limitations For Lab Experiments

The main advantage of using 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in laboratory experiments is its versatility. It can be used in a wide range of reactions, and it is readily available from commercial suppliers. However, 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is a highly reactive compound that requires careful handling and storage. It is also sensitive to moisture and air, which can affect its reactivity.

Future Directions

There are several future directions for research on 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride. One area of interest is the development of new synthetic methods that use 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride as a reagent. Another area of research is the use of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in the synthesis of biologically active compounds, such as antibiotics and anticancer agents. Additionally, there is potential for the use of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride (9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride) is a versatile reagent that is widely used in scientific research. Its unique properties make it a valuable tool for chemists, and its potential applications in various fields of research make it an area of interest for future studies. While there are limitations to its use, careful handling and storage can ensure its effectiveness in laboratory experiments.

Scientific Research Applications

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is used as a reagent in organic synthesis, particularly in the preparation of cyclic anhydrides and lactones. It is also used as a catalyst in the synthesis of peptides and other biologically active compounds. 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is a versatile reagent that can be used in a wide range of reactions, making it a valuable tool for chemists.

properties

CAS RN

1625-83-8

Product Name

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride

Molecular Formula

C18H10O3

Molecular Weight

274.3 g/mol

IUPAC Name

17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione

InChI

InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H

InChI Key

QJHKAOSKFASRQJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O

Other CAS RN

1625-83-8

synonyms

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in FIG. 2A, diacid 2 (8.76 g, 29.2 mmol) was suspended in dry dichloromethane (ca. 300 mL) in a dry, septum-capped round-bottom flask, to which was added a few drops of dry dimethylformamide. The mixture was cooled to 0° C. in an ice-water bath and the flask was connected to a oil-bubbler with flexible plastic tubing. Oxalyl chloride (3.9 g, 30.7 mmol) was added dropwise with a syringe as the suspension was stirred. Within few minutes, gas was released through the oil bubbler as the reaction began. The reaction mixture was adequately cooled prior to the addition of oxalyl chloride to avoid a violent release of gas. The reaction mixture was allowed to warm to room temperature as it was stirred overnight (ca. 16 h), during which the reaction mixture became homogeneous. The solvent was evaporated under vacuum and the resulting crude product was recrystallized from toluene to give the title compound as pale beige crystals (7.41 g, 90%). 1H NMR (500 MHz, CDCl3): 7.45 (4H, dd, J=5.2 and 3.2 Hz), 7.09 (4H, dd, J=5.0 and 3.5 Hz), 5.55 (2H, s).
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.